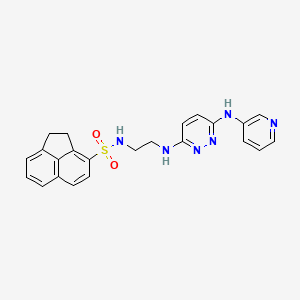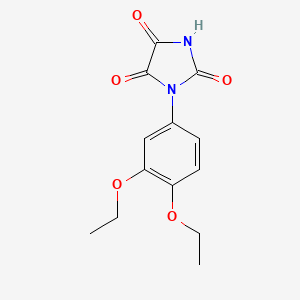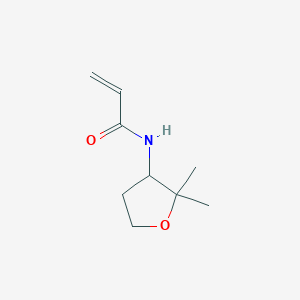
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis and Antibacterial Evaluation
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been explored with the aim of finding effective antibacterial agents. The precursor used in these syntheses was ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, which underwent reactions with various active methylene compounds to produce derivatives such as pyran, pyridine, and pyridazine. Additionally, the precursor's reactivity with hydrazine derivatives was investigated to yield pyrazole and oxazole derivatives. The treatment of the precursor with urea, thiourea, and guanidine hydrochloride resulted in the formation of pyrimidine and thiazine derivatives. Among the synthesized compounds, eight demonstrated high antibacterial activity .
Antifungal Activity of Pyridine-3-sulfonamide Derivatives
A series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides were synthesized to combat candidiasis, a significant threat to immunocompromised patients. These compounds were created through multistep reactions starting from 4-chloropyridine-3-sulfonamide. The antifungal activity of these compounds was tested against various fungal strains, with some showing greater efficacy than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa. Molecular docking studies suggested a potential mode of binding to Candida albicans lanosterol 14α-demethylase. Selected compounds were also evaluated for cytotoxicity on the NCI-60 cell line panel .
One-Pot Synthesis Using Zinc Chloride
A one-pot two-step synthesis method was developed for N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides using arylglyoxal hydrates, 2-aminopyridines, and sulfonamides with zinc chloride as a catalyst. This procedure is noted for its simplicity and cost-effectiveness, yielding the desired products in moderate to good yields .
Anticancer and Antimicrobial Agents
The synthesis of novel sulfonamides with a pyridine moiety was described, starting with 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide. These compounds were tested for antitumor activities against MCF-7 cell lines and showed promising results, with some exhibiting better activity than the reference drug doxorubicin. Additionally, certain compounds displayed antibacterial activity against gram-negative bacteria, surpassing the activity of gentamicin, a reference drug. Molecular docking studies indicated that some synthesized compounds could be suitable inhibitors against dihydrofolate reductase (DHFR) enzyme .
Polymorphism in Sulfapyridine Derivatives
A new polymorph of the sulfapyridine derivative, N-(6-methylpyridin-2-yl)mesitylenesulfonamide, was reported. This polymorph, obtained from methanol, differs from the previously reported phase in its packing and hydrogen bonding, indicating solvent-dependent dimorphism. The new form is less stable than the previously published phase, as suggested by solvent-assisted grinding experiments .
Applications De Recherche Scientifique
Synthesis Techniques and Methodologies
One-Pot Synthesis Methods : Rozentsveig et al. (2013) describe a one-pot synthesis method for creating sulfonamide derivatives, which could be applied to synthesize compounds like N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide. This method involves nucleophilic addition to azomethine groups, offering a streamlined approach to synthesizing complex sulfonamides (Rozentsveig et al., 2013).
Catalytic Synthesis : Yu et al. (2014) developed a one-pot two-step synthesis using zinc chloride as a catalyst for producing N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides. This method, due to its simplicity and cost-effectiveness, could be useful for synthesizing compounds like N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide (Yu et al., 2014).
Pharmacological and Biological Activities
Antibacterial Properties : Azab et al. (2013) investigated the antibacterial effectiveness of novel heterocyclic compounds containing a sulfonamido moiety. These findings may be relevant for understanding the potential antibacterial applications of N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide (Azab et al., 2013).
Anticancer Activities : Redda et al. (2007, 2011) explored the synthesis of various substituted sulfonamide derivatives with potential anticancer activities. Their research provides insights into how the chemical structure of sulfonamides can be manipulated for targeted anticancer effects, which could be applicable to compounds like N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide (Redda et al., 2007) (Redda et al., 2011).
Miscellaneous Applications
- Crystal Structure Analysis : Patel and Purohit (2017) studied the crystal structures of sulfonamide solvates, which could provide valuable information for understanding the crystalline properties of N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide and its potential applications (Patel & Purohit, 2017).
Propriétés
IUPAC Name |
N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]-1,2-dihydroacenaphthylene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2S/c30-32(31,20-9-7-17-4-1-3-16-6-8-19(20)23(16)17)26-14-13-25-21-10-11-22(29-28-21)27-18-5-2-12-24-15-18/h1-5,7,9-12,15,26H,6,8,13-14H2,(H,25,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLSHWBFUNNOBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC3=C2C1=CC=C3)S(=O)(=O)NCCNC4=NN=C(C=C4)NC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-one](/img/structure/B2545959.png)

![4-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2545965.png)



![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2545971.png)
![N-Methyl-N-[2-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2545973.png)

![5-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2545976.png)


